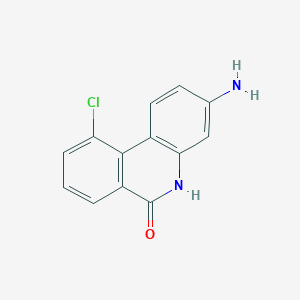

3-Amino-10-chlorophenanthridin-6(5h)-one

描述

属性

CAS 编号 |

27375-05-9 |

|---|---|

分子式 |

C13H9ClN2O |

分子量 |

244.67 g/mol |

IUPAC 名称 |

3-amino-10-chloro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H9ClN2O/c14-10-3-1-2-9-12(10)8-5-4-7(15)6-11(8)16-13(9)17/h1-6H,15H2,(H,16,17) |

InChI 键 |

CRQUIXNEMLINMX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C3=C(C=C(C=C3)N)NC2=O)C(=C1)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key phenanthridinone derivatives from the evidence, focusing on substituent patterns, CAS numbers, and supplier availability:

Key Observations:

For example, 2-amino-8-chlorophenanthridin-6(5H)-one (NSC127126) has been investigated in pharmacological screens . Halogen Effects: Chlorine (8-Cl) and bromine (8-Br) at position 8 increase molecular polarity and may influence cytotoxicity. Bromine’s larger atomic radius could enhance hydrophobic interactions compared to chlorine .

Similar approaches may apply to phenanthridinones .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-10-chlorophenanthridin-6(5H)-one?

- Methodological Answer: The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include halogenation of the phenanthridinone core followed by amination. For example, chlorination at the 10th position using POCl₃ or SOCl₂ under reflux, followed by nucleophilic substitution with ammonia or protected amines. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Structural confirmation requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and aromaticity.

- Mass Spectrometry: ESI-MS or MALDI-TOF for molecular weight validation.

- IR Spectroscopy: To identify functional groups (e.g., carbonyl, amine).

- HPLC-PDA: For purity assessment (>95% purity recommended for biological assays) .

Q. What are the known biological targets or pathways associated with this compound?

- Methodological Answer: Phenanthridinone derivatives, including this compound, exhibit inhibition of PARP-1 (poly-ADP-ribose polymerase-1), a key enzyme in DNA repair. This activity is linked to apoptosis induction in cancer cells. Researchers should validate PARP-1 inhibition using enzymatic assays (e.g., ELISA-based NAD⁺ depletion) and correlate with cytotoxicity in cell lines (e.g., HeLa or MCF-7) .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal: Collect organic waste in sealed containers for incineration.

- Emergency Protocols: For skin contact, wash immediately with 10% ethanol/water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound’s synthesis?

- Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for amination efficiency.

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 100–150°C, 30 min).

- Workflow: Design a Design of Experiments (DoE) approach to evaluate variables systematically .

Q. How can discrepancies in reported biological activity data be resolved?

- Methodological Answer:

- Assay Validation: Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for viability).

- Orthogonal Assays: Confirm PARP-1 inhibition via Western blot (PAR accumulation) alongside enzymatic assays.

- Purity Reassessment: Use HPLC-MS to rule out impurities (>99% purity required for IC₅₀ studies).

- Literature Cross-Check: Compare results with structurally similar compounds (e.g., 6(5H)-phenanthridinone derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications at the 3-amino (e.g., alkylation) and 10-chloro positions (e.g., fluoro/bromo substitution).

- Biological Testing: Screen analogs against PARP-1 and related isoforms (PARP-2, PARP-3) to assess selectivity.

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to PARP-1’s NAD⁺-binding domain .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

- Methodological Answer:

- Dosing Regimen: Calculate maximum tolerated dose (MTD) via acute toxicity studies in rodents (OECD 423).

- Pharmacokinetics: Assess bioavailability using LC-MS/MS for plasma concentration profiling.

- Efficacy Models: Use xenograft models (e.g., BRCA-mutant tumors) to test PARP-1 inhibition synergism with DNA-damaging agents (e.g., cisplatin).

- Controls: Include vehicle-only and positive control groups (e.g., Olaparib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。